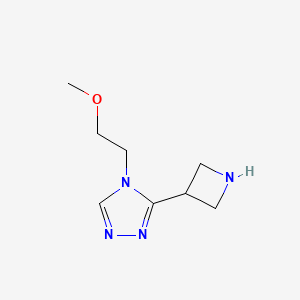

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC13489874

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4O |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C8H14N4O/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7/h6-7,9H,2-5H2,1H3 |

| Standard InChI Key | WWEYJKSPVLINPP-UHFFFAOYSA-N |

| SMILES | COCCN1C=NN=C1C2CNC2 |

| Canonical SMILES | COCCN1C=NN=C1C2CNC2 |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is C₈H₁₄N₄O, with a molecular weight of 182.22 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole |

| SMILES | COCCN1C=NN=C1C2CNC2 |

| InChIKey | WWEYJKSPVLINPP-UHFFFAOYSA-N |

| PubChem CID | 79316025 |

The structure comprises a 1,2,4-triazole ring substituted at the 4-position with a 2-methoxyethyl group and at the 3-position with an azetidin-3-yl moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, while the methoxyethyl side chain may enhance solubility and pharmacokinetic properties.

Synthetic Methodologies

While no direct synthesis protocol for this compound is publicly documented, general strategies for 1,2,4-triazole derivatives provide a framework for its potential preparation.

Precursor-Based Approaches

1,2,4-Triazoles are commonly synthesized via cyclization reactions using amidines, hydrazones, or imidates as nitrogen sources . For example:

-

Amidine Cyclization: Reaction of amidines with carboxylic acids or esters under basic conditions can yield trisubstituted 1,2,4-triazoles. A 2011 study demonstrated a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles with up to 90% yield using amidines and monosubstituted hydrazines .

-

Copper-Catalyzed Methods: Huang et al. (2015) reported CuCl₂-mediated synthesis of 1,2,4-triazoles from amides and DMF, achieving 85% yields . This method could theoretically adapt to incorporate azetidine and methoxyethyl groups.

Functionalization of Triazole Intermediates

Post-synthetic modifications of preformed triazole cores offer another route. For instance:

-

N-Alkylation: Introducing the 2-methoxyethyl group via alkylation of a triazole nitrogen using 2-methoxyethyl bromide.

-

Azetidine Coupling: Azetidin-3-amine could be coupled to a halogenated triazole intermediate using Buchwald-Hartwig amination .

Related Compounds and Comparative Analysis

The substitution pattern critically influences bioactivity. For instance, electronegative groups (e.g., chloro) enhance antifungal activity, while polar side chains (e.g., methoxyethyl) may improve solubility .

Future Research Directions

-

Synthetic Optimization: Developing scalable, metal-free routes (e.g., photoredox catalysis) to improve sustainability .

-

Biological Screening: Prioritizing assays against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to identify pharmacophoric motifs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume